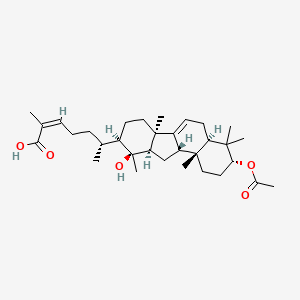
KadcoccineacidM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KadcoccineacidM is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidM typically involves a multi-step process that includes the following key steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as nitration, sulfonation, and diazotization.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving aromatic compounds, to form the core structure of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Common reagents used in the industrial synthesis include strong acids, bases, and organic solvents.
Análisis De Reacciones Químicas
Types of Reactions
KadcoccineacidM undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and uses.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of this compound.
Aplicaciones Científicas De Investigación
KadcoccineacidM has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of KadcoccineacidM involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Ponceau 4R: A synthetic dye with similar applications in the food and textile industries.
Acid Red 18: Another synthetic dye used in various industrial applications.
Uniqueness
KadcoccineacidM stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical interactions and stability under various conditions.
Propiedades
Fórmula molecular |
C32H50O5 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(Z,6R)-6-[(3R,4aR,6bR,9R,10S,10aR,11aS,11bR)-3-acetyloxy-10-hydroxy-4,4,6b,10,11b-pentamethyl-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(34)35)22-14-16-30(6)23-12-13-25-29(4,5)27(37-21(3)33)15-17-31(25,7)24(23)18-26(30)32(22,8)36/h11-12,19,22,24-27,36H,9-10,13-18H2,1-8H3,(H,34,35)/b20-11-/t19-,22-,24-,25+,26-,27-,30+,31-,32+/m1/s1 |
Clave InChI |
MREICCRZGUAXQS-IWBGROFCSA-N |
SMILES isomérico |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H]([C@@]1(C)O)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1(C)O)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


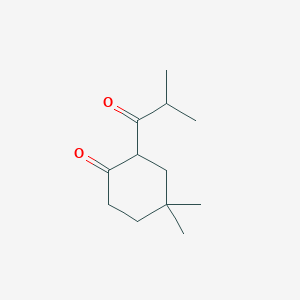
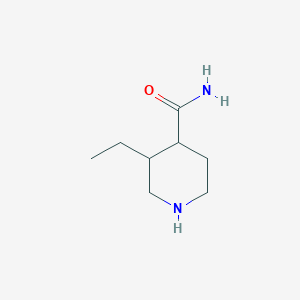
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)

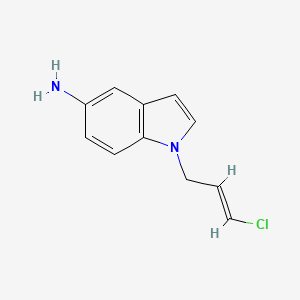
![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
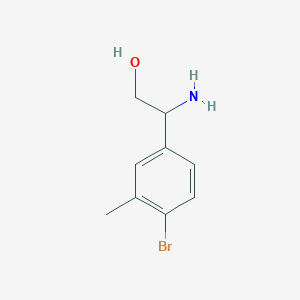
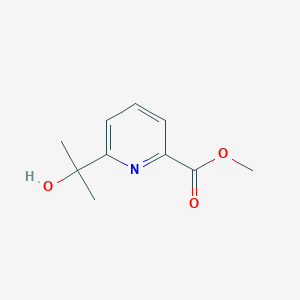
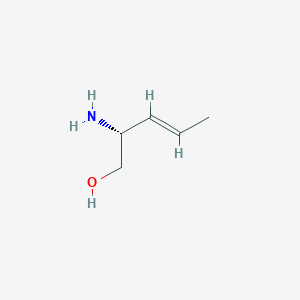

![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)

![Bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13058887.png)
